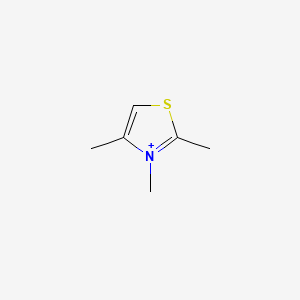

2,3,4-Trimethyl-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,4-Trimethyl-1,3-thiazole is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, which is known for its diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethyl-1,3-thiazole typically involves the reaction of acetamide and phosphorus pentasulfide with methyl-α-bromoethyl ketone . This reaction proceeds under controlled conditions to ensure the formation of the desired thiazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethyl-1,3-thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2,3,4-Trimethyl-1,3-thiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4-Trimethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and reactive positions allow it to participate in various biochemical reactions. For example, it can bind to enzymes or receptors, modulating their activity and leading to physiological effects .

Comparison with Similar Compounds

2,4,5-Trimethylthiazole: Another thiazole derivative with similar structural features.

2,4-Disubstituted thiazoles: These compounds exhibit a range of biological activities and are structurally related to 2,3,4-Trimethyl-1,3-thiazole.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of three methyl groups at positions 2, 3, and 4 of the thiazole ring distinguishes it from other thiazole derivatives and contributes to its distinct properties .

Biological Activity

2,3,4-Trimethyl-1,3-thiazole (TMT) is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound possesses a thiazole ring with three methyl groups at the 2, 3, and 4 positions. This unique structure contributes to its reactivity and biological properties. The thiazole moiety is known for its ability to interact with various biological targets, making it a versatile scaffold in drug development.

Anticancer Activity

Research indicates that TMT exhibits significant anticancer properties. A study evaluated various thiazole derivatives for their cytotoxic effects on cancer cell lines. TMT demonstrated potent activity against multiple cancer types, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of TMT and Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Jurkat | < 10 | |

| Thiazole Derivative A | HT29 | 5 | |

| Doxorubicin | Jurkat | 8 |

Antimicrobial Properties

TMT also exhibits antimicrobial activity against various pathogens. Its derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, TMT derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 2: Antimicrobial Activity of TMT Derivatives

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 5 | |

| Thiazole Derivative B | Escherichia coli | 10 |

The biological activity of TMT can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : TMT has been shown to inhibit key enzymes related to inflammatory processes and cancer progression. For example, it acts as a direct inhibitor of lipoxygenase (LOX), which is involved in leukotriene synthesis and inflammation .

- DNA Intercalation : Some studies suggest that thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells .

Case Study 1: Anticancer Efficacy

A recent study investigated the effect of TMT on leukemia cell lines. The results indicated that TMT not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways . The compound's ability to target specific signaling pathways highlights its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, TMT derivatives were found to outperform traditional antibiotics against resistant strains of bacteria. This suggests that TMT may serve as a lead compound for developing new antimicrobial therapies .

Properties

CAS No. |

29488-88-8 |

|---|---|

Molecular Formula |

C6H10NS+ |

Molecular Weight |

128.22 g/mol |

IUPAC Name |

2,3,4-trimethyl-1,3-thiazol-3-ium |

InChI |

InChI=1S/C6H10NS/c1-5-4-8-6(2)7(5)3/h4H,1-3H3/q+1 |

InChI Key |

UHOYCVRPRYFLFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=[N+]1C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.